4,4'-Methylenedianiline CAS number and properties
4,4'-Methylenedianiline CAS number and properties
An In-Depth Technical Guide to 4,4'-Methylenedianiline: Properties, Synthesis, and Applications
Introduction: The Core Industrial Intermediate
4,4'-Methylenedianiline, commonly referred to as MDA, is a primary aromatic amine with the chemical formula CH₂(C₆H₄NH₂)₂.[1] Identified by the CAS Number 101-77-9 , this compound is a cornerstone intermediate in the global polymer industry.[1][2] While it appears as a colorless to pale yellow or tan crystalline solid in its pure form, commercial samples may be yellow or brown and possess a faint, amine-like odor.[1][3][4][5] Its industrial significance is primarily linked to its role as a precursor to methylene diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes.[1][6][7] Beyond this, MDA's bifunctional nature makes it an indispensable monomer and curing agent in the synthesis of high-performance polymers, including epoxy resins and polyimides.[1][4][8]
However, its utility is counterbalanced by significant toxicological concerns. MDA is a well-documented hepatotoxin and is classified as a potential occupational carcinogen, necessitating stringent control measures in industrial and research settings.[6][9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthesis, applications, and critical safety protocols.
Chemical Identity and Molecular Structure
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IUPAC Name: 4,4'-(methanediyl)dianiline
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Common Synonyms: Diaminodiphenylmethane (DDM), 4,4'-Diaminodiphenylmethane, Bis(4-aminophenyl)methane[3][11]
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Molecular Formula: C₁₃H₁₄N₂[3]
The structure of 4,4'-Methylenedianiline consists of two aniline rings linked by a methylene bridge at the para position. This symmetric arrangement of two primary amine functional groups is fundamental to its reactivity in polymerization processes.
Caption: Chemical structure of 4,4'-Methylenedianiline (CAS: 101-77-9).
Physicochemical Properties
The physical and chemical characteristics of MDA are critical for its handling, storage, and application. Commercial grades are typically solid flakes or lumps that may darken upon exposure to air and light due to oxidation.[3][4][12]
| Property | Value | Source(s) |
| CAS Number | 101-77-9 | [1] |
| Molecular Formula | C₁₃H₁₄N₂ | [3] |
| Molecular Weight | 198.26 g/mol | [3][4] |
| Appearance | Colorless to pale yellow/tan crystalline solid | [1][3][13] |
| Odor | Faint, amine-like or fish-like | [1][4][12] |
| Melting Point | 89-91 °C | [3][12] |
| Boiling Point | 398-399 °C at 768 mmHg | [1][14] |
| Density | 1.05 g/cm³ (at 100°C) | [1][14] |
| Water Solubility | 0.125 - 1.25 g/100 mL (at 20-25°C); slightly soluble | [1][7] |
| Solubility in other solvents | Soluble in alcohol, benzene, and ether | [4][12][15] |
| Vapor Pressure | 1 mm Hg at 197°C | [14] |
| Flash Point | 220 °C (430 °F) | [3][4] |
| Log Kₒw (Octanol/Water) | 1.59 | [7][14] |
Synthesis and Industrial Production
The primary industrial route for synthesizing 4,4'-Methylenedianiline involves the acid-catalyzed condensation of aniline with formaldehyde.[1][6][16] This reaction produces a mixture of diamine isomers as well as tri- and polynuclear amines, from which the 4,4' isomer is isolated.[16]
Reaction Mechanism and Causality
The synthesis proceeds via electrophilic aromatic substitution. Formaldehyde, in the presence of an acid catalyst (typically hydrochloric acid), forms a reactive electrophile. This electrophile attacks the electron-rich aniline ring, predominantly at the para position due to the activating, ortho-para directing nature of the amino group. A subsequent condensation reaction with a second aniline molecule, followed by rearrangement, yields the final product. The molar ratio of aniline to formaldehyde is a critical parameter; higher ratios favor the formation of the diamine over higher oligomers.[17]
Caption: Industrial synthesis workflow for 4,4'-Methylenedianiline.
Experimental Protocol: Conceptual Laboratory Synthesis
The following protocol describes a conceptual synthesis based on the established industrial chemistry. This is an illustrative procedure and must be adapted and performed with rigorous safety precautions in a controlled laboratory environment.
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Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a condenser, a thermometer, and an addition funnel.
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Charge Aniline and Acid: Charge the reactor with aniline and an aqueous solution of hydrochloric acid. The molar ratio of aniline to acid is critical and typically near 1:1 for the initial step.[17] Cool the mixture to below 40°C while stirring.[17]
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Formaldehyde Addition: Slowly add an aqueous formaldehyde solution (e.g., 37% formalin) to the reactor via the addition funnel. Maintain the temperature below 40°C to control the initial condensation reaction and minimize byproduct formation.[17]
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Rearrangement: After the addition is complete, slowly heat the reaction mixture to between 60°C and 100°C.[17] This higher temperature drives the rearrangement of the condensation products to form the stable diaminodiphenylmethane structure. Hold at this temperature for several hours until the reaction is complete.
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Neutralization: Cool the mixture and neutralize the acid catalyst by carefully adding a base, such as a sodium hydroxide solution, until the pH is alkaline.
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Phase Separation: Transfer the mixture to a separatory funnel. The organic layer, containing MDA, unreacted aniline, and other isomers, will separate from the aqueous salt layer.
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Purification:
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Distillation: Remove unreacted aniline and water from the organic layer via vacuum distillation.
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Crystallization: The crude MDA residue can be further purified by crystallization from a suitable solvent (e.g., toluene or water) to isolate the high-purity 4,4'-isomer.[16]
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Core Applications in Research and Industry
MDA's utility stems from the reactivity of its two primary amine groups, which allows it to act as a building block for a wide range of polymers.
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Polyurethane Production: Over 90% of MDA is consumed captively as a precursor to Methylene Diphenyl Diisocyanate (MDI).[1][7][16] MDA is reacted with phosgene to produce MDI, which is a fundamental component for manufacturing polyurethane foams, elastomers (like Spandex fibers), and coatings.[1][3][4]
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Epoxy Resin Curing Agent: MDA serves as an effective hardener (curing agent) for epoxy resins.[1][8] The amine groups react with the epoxide rings of the resin, creating a cross-linked, thermoset polymer network. This process imparts exceptional mechanical strength, thermal stability, and chemical resistance to the final material, making it suitable for high-performance adhesives, composites, and protective coatings.[8]
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High-Performance Polymers: It is a key monomer in the synthesis of polyamides and polyimides.[1][8] These polymers are known for their outstanding thermal stability and are used in demanding applications in the aerospace and electronics industries.[8]
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Dyes and Corrosion Inhibitors: MDA is also used as an intermediate in the preparation of azo dyes and as a corrosion inhibitor.[3][4]
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Pharmaceutical and Drug Development: In a research context, it serves as a starting material for the synthesis of various compounds, including certain antibiotics, anti-malarial, and anti-cancer agents.[2][8]
Toxicological Profile and Safety
MDA is a hazardous substance with significant health risks. Understanding its toxicology is paramount for ensuring safe handling and mitigating exposure.
Summary of Health Effects
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Hepatotoxicity: MDA is a known hepatotoxin, capable of causing liver damage in both humans and animals upon acute or chronic exposure.[9][10][18] Accidental ingestion has led to cholestatic jaundice and flu-like symptoms.[10][19] The mechanism is thought to involve its metabolism in the liver, where N-acetylation plays a key role.[20]
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Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies MDA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[9][19] The U.S. National Toxicology Program (NTP) lists it as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies, which showed increased rates of liver and thyroid tumors in rats and mice.[9][13]
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Dermal and Eye Irritation: Direct contact can cause severe skin irritation and may lead to skin sensitization or an allergic rash.[19][21] It can also cause serious eye irritation.[21]
Quantitative Toxicity Data
| Parameter | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | 517 mg/kg | [22] |
| LD₅₀ | Mouse | Oral | 264 mg/kg | [22] |
| LD₅₀ | Rabbit | Dermal | 200 mg/kg | [22] |
Safety Protocols and Exposure Control
Due to its toxicity, occupational exposure to MDA is strictly regulated. The U.S. Occupational Safety and Health Administration (OSHA) has established comprehensive standards for handling MDA (29 CFR 1910.1050).[5][22]
Occupational Exposure Limits
| Agency | Limit Type | Value | Notes |
| OSHA | PEL (8-hr TWA) | 10 ppb | Permissible Exposure Limit[23] |
| OSHA | STEL (15-min) | 100 ppb | Short-Term Exposure Limit[23] |
| OSHA | Action Level | 5 ppb | [23] |
| NIOSH | REL (10-hr TWA) | 0.03 mg/m³ | Recommended Exposure Limit[19] |
| ACGIH | TLV (8-hr TWA) | 0.1 ppm | Threshold Limit Value[24] |
Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of controls is essential to prevent exposure.
-
Engineering Controls:
-
Handle MDA within a designated regulated area with restricted access.[21]
-
Use process enclosures or a certified chemical fume hood with sufficient local exhaust ventilation to keep airborne concentrations below the action level.[21][22]
-
Minimize dust generation by using pelletized forms where possible and avoiding dry sweeping.[22]
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: If airborne concentrations exceed the PEL, appropriate respirators must be used as specified by OSHA standards.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.[22]
-
Eye Protection: Use chemical safety goggles and/or a face shield where splashing is possible.[22][23]
-
Skin and Body Protection: Wear full protective clothing, such as coveralls or lab coats, to prevent skin exposure.[22][23]
-
-
Work Practices and Hygiene:
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[21][22]
-
Remove contaminated clothing immediately and launder it separately before reuse.[22]
-
Store MDA in a cool, dry, well-ventilated area in tightly sealed containers, separated from strong oxidizing agents.[22][24]
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Conclusion
4,4'-Methylenedianiline is a chemical of immense industrial value, particularly in the realm of polymer science. Its unique bifunctional structure enables the production of robust and versatile materials like polyurethanes and epoxies. However, its significant hepatotoxic and carcinogenic properties demand a profound respect for safety. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, combined with the strict implementation of engineering controls and safety protocols, is not merely a regulatory requirement but a fundamental pillar of responsible scientific practice.
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